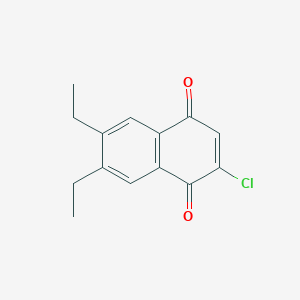
2-Chloro-6,7-diethylnaphthalene-1,4-dione
Cat. No. B8604401
Key on ui cas rn:
58138-44-6
M. Wt: 248.70 g/mol
InChI Key: UURUSRZBFREQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04032544
Procedure details


A solution of 6,7-diethyl-2-hydroxy-1,4-naphthoquinone (22 g; 0.096 mole) in thionyl chloride (250 ml) was refluxed for 12 hours and the solvent removed in vacuo. Repeated evaporation with dry benzene gave an orange solid which after recrystallisation from ethanol in the presence of charcoal weighed 18.04 g (76%) and had m.p. 90°-92° C. (Found; C, 67.21; H, 5.39; Cl, 14.21; C14H13ClO2 requires; C, 67.61; H, 5.27; Cl, 14.26%).


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[CH2:13][CH3:14])[C:9](=[O:15])[C:8](O)=[CH:7][C:6]2=[O:17])[CH3:2].S(Cl)([Cl:20])=O>>[Cl:20][C:8]1[C:9](=[O:15])[C:10]2[C:5]([C:6](=[O:17])[CH:7]=1)=[CH:4][C:3]([CH2:1][CH3:2])=[C:12]([CH2:13][CH3:14])[CH:11]=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C=C2C(C=C(C(C2=CC1CC)=O)O)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporation with dry benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an orange solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after recrystallisation from ethanol in the presence of charcoal
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(C2=CC(=C(C=C2C(C1)=O)CC)CC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
